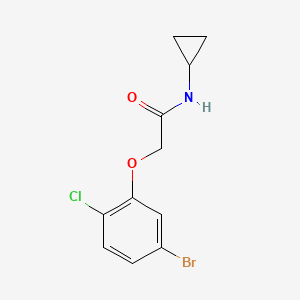

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide

Description

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHCELRMRLLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most straightforward method involves reacting 5-bromo-2-chlorophenol with N-cyclopropylacetamide under basic conditions. The phenolic hydroxyl group undergoes nucleophilic substitution with the acetamide’s carbonyl group, facilitated by a strong base.

Reaction Conditions:

Advantages:

Stepwise Synthesis via Intermediate Halogenation

Bromination of 2-Chlorophenol

Bromination of 2-chlorophenol using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 5-bromo-2-chlorophenol .

Reaction Conditions:

Acetamide Formation

The brominated phenol reacts with cyclopropylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Reaction Conditions:

-

Coupling Agent: EDC (1.5 equiv).

-

Solvent: DMF, room temperature, 12 hours.

-

Purification: Column chromatography (hexane/ethyl acetate).

Yield:

-

75–80%.

Total Yield:

-

69–76% (combined steps).

Disadvantages:

-

Multi-step process reduces overall efficiency.

-

Column chromatography increases cost and time.

One-Pot Synthesis Using Thionyl Chloride and Silica Gel-Supported Catalysts

Reaction Overview

This method combines 5-bromo-2-chlorobenzoic acid with cyclopropylamine in a one-pot reaction using thionyl chloride (SOCl₂) for acyl chloride formation, followed by coupling.

Reaction Conditions:

Industrial Scalability:

Comparative Analysis of Methods

Critical Considerations in Synthesis

Regioselectivity in Bromination

Bromination at the para position relative to the chlorine atom is favored due to steric and electronic effects. NBS in non-polar solvents (e.g., dichloromethane) minimizes di-bromination by-products.

Solvent and Catalyst Optimization

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide. The compound features a cyclopropyl group, which often enhances biological activity due to its ability to stabilize conformations that interact favorably with biological targets. The presence of bromine and chlorine atoms on the phenoxy ring also influences its reactivity and binding affinity.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated phenoxy compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, similar to other phenoxy derivatives. Research into related compounds has demonstrated their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The cyclopropyl group is known to enhance blood-brain barrier permeability, potentially allowing for therapeutic effects in neurological disorders like Alzheimer's disease.

Agricultural Applications

Herbicide Development

The unique structure of this compound positions it as a candidate for herbicide development. Its phenoxy group is reminiscent of many existing herbicides that target specific plant growth pathways. Research indicates that similar compounds can effectively inhibit weed growth without harming crops, making them valuable in sustainable agriculture.

Pesticidal Activity

In addition to herbicidal properties, compounds with similar structures have been studied for their insecticidal activities. Their ability to disrupt the nervous systems of pests could lead to the development of new pest control agents that are less harmful to non-target organisms.

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The halogen substituents can improve the flame retardancy of polymers, making them suitable for applications in construction and automotive industries.

Nanocomposite Development

Research has shown that adding this compound to nanocomposites can improve their electrical conductivity and mechanical strength. This property is particularly useful in electronics and sensor technology, where enhanced material performance is critical.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with related phenoxy compounds. |

| Study B | Herbicide Efficacy | Showed effective weed control in agricultural settings with minimal crop damage. |

| Study C | Neuroprotection | Indicated potential protective effects against neurodegeneration in animal models. |

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Phenoxy/Aromatic Rings

- 2-(3-Bromophenoxy)-N-Cyclopropylacetamide (Example 31, EP 2 903 618 B1): This analog differs in the substitution pattern (bromine at position 3 instead of 5 and 2-chloro). The synthesis involves reacting 2-(3-bromophenoxy)acetyl chloride with cyclopropylamine in dichloromethane, yielding a product purified via silica gel chromatography.

- 2-(4-Amino-2-Bromophenoxy)-N-Cyclopropylacetamide (QL-4872): This compound introduces an amino group at position 4, significantly increasing polarity compared to the chloro-substituted target compound. The amino group enhances hydrogen-bonding capacity, which could improve aqueous solubility (critical for bioavailability) but may reduce metabolic stability .

- The 4-chlorobenzoyl group adds electron-withdrawing effects, which may influence binding affinity in enzyme-targeted applications. Its melting point (135–138°C) reflects reduced crystallinity compared to simpler phenoxy analogs .

Heterocyclic and Sulfur-Containing Analogs

- 2-[[5-(Benzenesulfonyl)-2-Phenyl-1H-Imidazol-4-Yl]Sulfanyl]-N-Cyclopropylacetamide: This compound incorporates a sulfonyl group and imidazole ring, increasing molecular weight (413.5 g/mol) and polarity (XLogP3 = 3.6). Such structural complexity may limit synthetic scalability compared to the target compound .

Melting Points and Solubility

- 2-(4-(6-Morpholinopyrimidin-4-Ylamino)Phenyl)-N-Cyclopropylacetamide (13ai): Melting point 110–112°C, indicating lower thermal stability than halogenated analogs .

- Safety Considerations: The structurally related 2-(4-aminophenyl)-N-cyclopropylacetamide is classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2/2A). This underscores the need for rigorous personal protective equipment (e.g., P95 respirators, chemical-resistant gloves) when handling cyclopropylacetamide derivatives .

Tabulated Comparison of Key Analogs

Biological Activity

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropyl group attached to an acetamide moiety, with a phenoxy group that includes bromine and chlorine substituents. This structural arrangement is significant for its biological activity, influencing interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits antimicrobial , anti-inflammatory , and analgesic properties.

Antimicrobial Activity

Studies have demonstrated that the compound shows effectiveness against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to established antibiotics.

Anti-inflammatory Properties

The compound has been investigated for its ability to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

Preclinical studies have shown that this compound possesses analgesic properties. Animal models of pain indicate that it can significantly reduce pain responses, potentially through modulation of pain pathways involving cyclooxygenase enzymes.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Interaction : It may interact with specific receptors involved in pain perception and inflammation, including cannabinoid receptors.

- Modulation of Signaling Pathways : The compound could influence signaling pathways related to inflammation and pain, such as NF-kB and MAPK pathways.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

-

Antimicrobial Study : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting MIC values lower than those for commonly used antibiotics like ampicillin.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 - Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Analgesic Assessment : In a formalin-induced pain model in rats, administration of the compound led to a decrease in pain scores by approximately 50% compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide?

- Methodological Answer : The compound is typically synthesized via a multi-step process.

Step 1 : React 5-bromo-2-chlorophenol with bromoacetic acid derivatives (e.g., tert-butyl bromoacetate) in the presence of a base like K₂CO₃ in methanol to form 2-(5-bromo-2-chlorophenoxy)acetate .

Step 2 : Convert the ester to an acid chloride using anhydrous dichloromethane (DCM) and thionyl chloride .

Step 3 : React the acid chloride with cyclopropylamine in DCM using triethylamine as a base. Purify via column chromatography (PE/EA solvent system) to isolate the final acetamide .

- Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios for chromatography to improve yield (reported yields ~21% in similar protocols) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), cyclopropyl CH (δ 1.0–1.5 ppm), and amide NH (δ ~8.0 ppm) .

- X-ray Crystallography : Resolve bond angles and confirm substituent positions (e.g., Br and Cl orientation on the phenoxy ring) .

- HRMS : Verify molecular ion peaks (e.g., m/z 336 [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps; optimize ligand-to-metal ratios .

- Solvent Effects : Compare polar aprotic solvents (e.g., dioxane vs. DMF) for intermediate stability .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 14 hours in dioxane) .

Q. What analytical methods are suitable for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate and identify byproducts (e.g., dehalogenated analogs) .

- 1H NMR Titration : Compare integration ratios of aromatic vs. aliphatic protons to quantify purity .

- Elemental Analysis : Confirm Br/Cl content matches theoretical values (±0.3%) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Iterative Refinement : Re-examine crystallographic data for hydrogen bonding or conformational flexibility (e.g., intramolecular C–H···O interactions) .

- Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers in the cyclopropyl group .

- Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies are effective for stabilizing this compound under hygroscopic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.